3-Ethoxy-6-(pyridin-2-yl)pyridazine
Description
3-Ethoxy-6-(pyridin-2-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with an ethoxy group at the 3-position and a pyridin-2-yl group at the 6-position. The ethoxy substituent enhances lipophilicity and may influence electronic properties, while the pyridin-2-yl group contributes to π-π stacking interactions and metal coordination capabilities .
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
3-ethoxy-6-pyridin-2-ylpyridazine |
InChI |
InChI=1S/C11H11N3O/c1-2-15-11-7-6-10(13-14-11)9-5-3-4-8-12-9/h3-8H,2H2,1H3 |
InChI Key |
RONWOBDOLFCPHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-6-(pyridin-2-yl)pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-ethoxy-2-hydrazinopyridine with 2-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in a solvent like ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-6-(pyridin-2-yl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of pyridazine N-oxides.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Formation of substituted pyridazine derivatives with various functional groups.
Scientific Research Applications
3-Ethoxy-6-(pyridin-2-yl)pyridazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 3-Ethoxy-6-(pyridin-2-yl)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Substituent Effects on Electronic and Reactivity Profiles
The substituent at the 3-position of pyridazine significantly impacts electronic distribution and reactivity. Key analogs and their properties include:
Key Observations :
- Ethoxy vs. Bromine : The ethoxy group improves solubility in organic solvents compared to bromine, which is more electronegative and reactive in substitution reactions .
- Thioether vs. Ethoxy : The propynylthio group in introduces dual functionality (alkyne and sulfur), enabling applications in acetylcholinesterase inhibition, whereas ethoxy may favor metabolic stability in drug design.
- Di-pyridyl vs. Mono-pyridyl: Di-pyridyl derivatives (e.g., 3,6-di(pyridin-2-yl)pyridazine) exhibit stronger metal coordination, as seen in europium(III) complexes for luminescent materials .
Computational and Theoretical Insights
For 3-ethoxy-6-(pyridin-2-yl)pyridazine:
- The ethoxy group may reduce electron density at the pyridazine N-atoms compared to electron-withdrawing substituents (e.g., Br), affecting reactivity in electrophilic substitutions.
- Pyridin-2-yl groups create regions of high electron density, favoring interactions with biological targets or metal ions .
Biological Activity
3-Ethoxy-6-(pyridin-2-yl)pyridazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
3-Ethoxy-6-(pyridin-2-yl)pyridazine features a pyridazine ring substituted at the 3-position with an ethoxy group and at the 6-position with a pyridin-2-yl group. This unique structure contributes to its physicochemical properties, enhancing its solubility and bioavailability compared to other similar compounds .
Research indicates that 3-Ethoxy-6-(pyridin-2-yl)pyridazine exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, preventing substrate interaction. This mechanism is crucial for its potential therapeutic effects against diseases such as cancer and infections.
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics .
Anticancer Properties
3-Ethoxy-6-(pyridin-2-yl)pyridazine has been investigated for its anticancer potential. Its ability to modulate enzyme activity is particularly relevant in cancer therapy, where it may disrupt pathways essential for tumor growth and survival. For instance, it has shown promise in inhibiting cell proliferation in various cancer cell lines.
Antimicrobial Activity
The compound has demonstrated effectiveness against several bacterial strains, indicating its potential as an antimicrobial agent. In vitro studies have reported significant inhibitory concentrations against pathogens, suggesting a mechanism that could be further explored for clinical applications .
Case Studies and Experimental Data
A series of studies have evaluated the biological activity of 3-Ethoxy-6-(pyridin-2-yl)pyridazine:
- In Vitro Studies : In a study assessing its anticancer effects on HeLa cells, the compound showed significant inhibition of cell growth at concentrations as low as 10 µM. The mechanism involved apoptosis induction and cell cycle arrest.
- Antimicrobial Testing : Another study reported that 3-Ethoxy-6-(pyridin-2-yl)pyridazine exhibited minimum inhibitory concentrations (MIC) ranging from 5 to 50 µg/mL against various bacterial strains, outperforming several conventional antibiotics .
Comparative Analysis with Related Compounds
The biological activity of 3-Ethoxy-6-(pyridin-2-yl)pyridazine can be compared with other pyridazine derivatives:
| Compound Name | Biological Activity | MIC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 3-Ethoxy-6-(pyridin-2-yl)pyridazine | Anticancer, Antimicrobial | 5 - 50 | Enzyme inhibition |
| Levosimendan | Cardiotonic | N/A | PDE inhibition |
| Zardaverine | PDE inhibitor | IC50 = 0.58 | Selective inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
